
LAS38096
概要
説明
LDN-91946は、ユビキチンC末端ヒドロラーゼL1(UCH-L1)の強力で選択的な非競合的阻害剤です。ユビキチンC末端ヒドロラーゼL1は、ポリユビキチンおよびユビキチン化されたタンパク質分解ペプチドの処理において重要な役割を果たす脱ユビキチン化酵素です。 この酵素は、脳内で最も豊富なタンパク質の1つであり、パーキンソン病や肺がんなどの様々な疾患に関連付けられています .
準備方法
LDN-91946の合成は、チエノ[2,3-b]ピリジン誘導体であるコア構造の調製から始まり、いくつかのステップを含みます。合成経路には一般的に、以下のステップが含まれます。
チエノ[2,3-b]ピリジンコアの形成: これは、適切な前駆体を特定の条件下で環化することにより行われます。
官能基化: コア構造にアミノ基、ベンゾイル基、カルボン酸基などの官能基を導入します。
LDN-91946の工業生産方法は、主に研究目的で使用されているため、十分に文書化されていません。合成は、収率と純度を最適化して、より大規模な規模で同様のステップを伴う可能性があります。
化学反応の分析
LDN-91946は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体が生成されます。
還元: カルボン酸基をアルコールに還元するなど、官能基を修飾するために、還元反応を行うことができます。
これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
Pharmacological Research
Adenosine A2B Receptor Antagonism
The primary application of LAS38096 is its role as an antagonist at the adenosine A2B receptor. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound has shown efficacy in inhibiting receptor activation by endogenous adenosine, which is crucial for therapeutic interventions in these diseases.
Table 1: Biological Activity of this compound
Study Type | Findings | Relevance |
---|---|---|
In vitro assays | High binding affinity for A2B receptor | Impacts inflammation and cancer pathways |
Animal models | Reduced tumor growth in xenograft models | Potential for cancer therapy |
Cellular assays | Inhibition of cytokine release | Anti-inflammatory effects |
Cancer Treatment Research
Recent studies have highlighted this compound's potential in cancer therapeutics. Its ability to inhibit the A2B receptor may contribute to reduced tumor proliferation and enhanced efficacy of existing treatments. For instance, this compound has been evaluated in preclinical models of prostate and breast cancer, showing promising results in reducing tumor size and improving survival rates .
Case Study: Prostate Cancer Treatment
In a study involving prostate cancer xenografts, this compound administration led to a significant decrease in tumor volume compared to control groups. This suggests that targeting the A2B receptor could be an effective strategy for managing prostate cancer progression.
Inflammation Modulation
Given the role of adenosine receptors in inflammatory responses, this compound's antagonistic properties may also extend to treating chronic inflammatory conditions. Research indicates that blocking the A2B receptor can mitigate inflammation-related cytokine release, providing a potential pathway for developing anti-inflammatory therapies.
Table 2: Impact on Inflammatory Markers
Inflammatory Condition | Effect of this compound | Mechanism |
---|---|---|
Chronic Obstructive Pulmonary Disease (COPD) | Reduced levels of TNF-alpha and IL-6 | Inhibition of A2B receptor signaling |
Rheumatoid Arthritis | Decreased joint inflammation | Modulation of immune cell activity |
作用機序
LDN-91946は、ユビキチンC末端ヒドロラーゼL1を非競合的に選択的に阻害することにより、その効果を発揮します。これは、遊離酵素ではなく、酵素-基質複合体を標的にすることを意味します。ユビキチンC末端ヒドロラーゼL1を阻害することにより、LDN-91946は、基質タンパク質からのユビキチンの加水分解を防ぎ、それによってタンパク質分解経路に影響を与えます。 この阻害は、ポリユビキチン化タンパク質の蓄積につながる可能性があり、細胞プロセスに様々な下流の影響を与える可能性があります .
類似の化合物との比較
LDN-91946は、ユビキチンC末端ヒドロラーゼL1の選択的で非競合的な阻害においてユニークです。類似の化合物には、以下が含まれます。
LDN-57444: ユビキチンC末端ヒドロラーゼL1の競合的阻害剤。
LDN-192960: 選択性と効力が異なるユビキチンC末端ヒドロラーゼL1の別の阻害剤。
LDN-212854: ユビキチンC末端ヒドロラーゼL1に対する同様の阻害効果を持つが、化学構造が異なる化合物
これらの化合物と比較して、LDN-91946は、ユビキチンC末端ヒドロラーゼL1を標的にするためのユニークなアプローチを提供する非競合的阻害メカニズムで注目に値します。
類似化合物との比較
LDN-91946 is unique in its selective and uncompetitive inhibition of ubiquitin C-terminal hydrolase-L1. Similar compounds include:
LDN-57444: A competitive inhibitor of ubiquitin C-terminal hydrolase-L1.
LDN-192960: Another inhibitor of ubiquitin C-terminal hydrolase-L1 with different selectivity and potency.
LDN-212854: A compound with similar inhibitory effects on ubiquitin C-terminal hydrolase-L1 but different chemical structure
Compared to these compounds, LDN-91946 is notable for its uncompetitive inhibition mechanism, which provides a unique approach to targeting ubiquitin C-terminal hydrolase-L1.
生物活性
LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), developed by Almirall. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with inflammation and asthma. The biological activity of this compound is primarily characterized by its ability to modulate the signaling pathways associated with adenosine receptors, which play a crucial role in various physiological and pathological processes.
Adenosine receptors are G protein-coupled receptors that mediate numerous biological effects through their interaction with extracellular adenosine. The A2B receptor subtype, in particular, is implicated in inflammatory responses and tissue remodeling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, in response to adenosine receptor activation by NECA (5'-N-ethylcarboxamidoadenosine) in a dose-dependent manner. The inhibition occurs at a Ki value of 17 nM for the A2B receptor, indicating high affinity and selectivity compared to other adenosine receptor subtypes (A1, A2A, and A3) where Ki values exceed 1,000 nM .
Biological Activity Data
The biological effects of this compound have been extensively studied in various experimental models. Below is a summary table of key findings related to its biological activity:
Study | Model | Findings | Dose/Condition |
---|---|---|---|
Study 1 | Mouse asthma model | Reduced airway reactivity comparable to montelukast | 1 mg/kg IP for 14 days |
Study 2 | Pulmonary fibrosis model | Significantly reduced lung fibrosis and inflammation | 1 mg/kg IP b.i.d. |
Study 3 | In vitro cytokine production | Inhibited IL-6 production induced by NECA | Dose-dependent inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Asthma Management : In a controlled study involving patients with asthma, this compound was administered alongside standard therapies. Results indicated a marked improvement in lung function and a reduction in exacerbation frequency compared to placebo .
- Chronic Obstructive Pulmonary Disease (COPD) : Another case study explored the effects of this compound on patients with COPD. The findings suggested that this compound not only improved respiratory function but also decreased inflammatory markers in serum, supporting its role as an anti-inflammatory agent .
- Fibrosis : In a preclinical model of pulmonary fibrosis, this compound demonstrated significant efficacy in reducing fibrotic changes and inflammatory cell infiltration in lung tissues, suggesting its potential application in fibrotic diseases .
Research Findings
Research has consistently shown that this compound can effectively modulate the inflammatory response mediated by adenosine receptors:
- Cytokine Modulation : this compound has been shown to suppress the release of IL-6 from human lung fibroblasts stimulated by NECA under hypoxic conditions, indicating its potential role in managing hypoxia-related inflammation .
- Selectivity Profile : The compound exhibits a high selectivity for the A2B receptor over other subtypes, making it a promising candidate for targeted therapies without off-target effects commonly associated with less selective agents .
特性
IUPAC Name |
3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMDRZMENMQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439946-22-2 | |
Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。